Ethyl 2-(4-bromo-3-methoxyphenyl)acetate
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Overview
Description
Ethyl 2-(4-bromo-3-methoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate typically involves the esterification of (3-Methoxy-4-bromophenyl)acetic acid. One common method is the Fischer esterification, where the acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds as follows:
(3-Methoxy-4-bromophenyl)acetic acid+EthanolH2SO4(3-Methoxy-4-bromophenyl)acetic acid ethyl ester+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-bromo-3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of (3-Methoxy-4-substituted phenyl)acetic acid ethyl ester.
Oxidation: Formation of (3-Methoxy-4-bromophenyl)acetic acid or aldehyde derivatives.
Reduction: Formation of (3-Methoxy-4-bromophenyl)ethanol.
Scientific Research Applications
Ethyl 2-(4-bromo-3-methoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-3-methoxyphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (3-Bromo-4-methoxyphenyl)acetic acid
- (3-Bromo-4,5-dimethoxyphenyl)acetic acid
- (3-Bromo-4-methoxyphenyl)propionic acid
Comparison: Ethyl 2-(4-bromo-3-methoxyphenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H13BrO3 |
---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 2-(4-bromo-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
WWGLERUBAMYNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
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